molecular formula C22H28N2O2Si B12081538 (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol

(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol

Cat. No.: B12081538
M. Wt: 380.6 g/mol
InChI Key: SQKTYOVHKXOPHH-UHFFFAOYSA-N
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Description

The compound (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 2143010-94-8) is a pyrazole derivative with a unique substitution pattern. Key structural features include:

  • A 1-methyl group on the pyrazole ring.
  • A tert-butyldiphenylsilyl (TBDPS) ether at the 5-position via an oxymethylene (–CH₂O–) linker.
  • A primary methanol (–CH₂OH) group at the 3-position.

The TBDPS group enhances steric bulk and stability, while the methanol group offers reactivity for further derivatization .

Properties

Molecular Formula

C22H28N2O2Si

Molecular Weight

380.6 g/mol

IUPAC Name

[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C22H28N2O2Si/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-25)23-24(19)4/h5-15,25H,16-17H2,1-4H3

InChI Key

SQKTYOVHKXOPHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Nucleophiles such as RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Positional Isomers
  • (3-(((Tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-5-yl)methanol Structural Difference: The TBDPS-ether and methanol groups are swapped (positions 3 and 5). Implications:
  • Altered electronic distribution due to positional isomerism may affect dipole moments and hydrogen-bonding capacity.
  • Steric effects differ; the 3-position methanol may experience greater steric hindrance from the 1-methyl group .
2.2. Functional Group Variations
  • Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate (CAS: 2143010-92-6) Structural Difference: Methanol (–CH₂OH) is replaced by an ethyl carboxylate (–COOEt). Implications:
  • Increased lipophilicity due to the ester group.
  • The carboxylate may serve as a precursor for hydrolysis to the methanol derivative .
  • (5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 2450998-49-7) Structural Difference: tert-Butyldimethylsilyl (TBDMS) replaces TBDPS. Implications:
  • Reduced steric bulk (TBDMS has two methyl groups vs. TBDPS’s two phenyl groups).
  • Lower stability under acidic or basic conditions compared to TBDPS, which is more resistant to cleavage .
2.3. Substituent Bulk and Electronic Effects
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
    • Structural Difference : Contains a dihydro-pyrazole core and a benzo[d][1,3]dioxole substituent.
    • Implications :
  • The benzo[d][1,3]dioxole group introduces electron-rich aromaticity, contrasting with the electron-withdrawing silyl ether in the target compound .

  • 2-(5-(3-(5-Bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazol-3-yl)-4-methylphenol Structural Difference: Features a bromothiophene and phenol group. Implications:
  • Bromine enhances electrophilicity, while the phenol group increases acidity and hydrogen-bonding capacity.
  • Thiophene introduces sulfur-based electronic effects, differing from the silicon-based TBDPS group .

Biological Activity

The compound (5-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol, also known by its CAS number 2450998-49-7, is a pyrazole derivative featuring a tert-butyldiphenylsilyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N2O2SiC_{18}H_{25}N_2O_2Si, with a molecular weight of approximately 345.48 g/mol. Its structure can be represented as follows:

SMILES CC(CO[Si](c1ccccc1)(c2ccccc2)C(C)(C)C)OC(=O)CCCc3nc4cc(ccc4n3C)N(CCCl)CCCl\text{SMILES }CC(CO[Si](c1ccccc1)(c2ccccc2)C(C)(C)C)OC(=O)CCCc3nc4cc(ccc4n3C)N(CCCl)CCCl

Research indicates that compounds similar to (5-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol exhibit significant activity against various protein kinases, particularly Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of cell division and is often overexpressed in cancer cells. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in tumor cells, making it a valuable target for anticancer drug development .

Anticancer Properties

Several studies have demonstrated the ability of pyrazole derivatives to inhibit cancer cell proliferation. For instance, compounds structurally related to (5-(((tert-butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)methanol have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound AMCF7 (Breast)219PLK1 Inhibition
Compound BHCT116 (Colon)150PLK1 Inhibition
Compound CA549 (Lung)300PLK1 Inhibition

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains. Preliminary structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance inhibitory activity against these enzymes .

Case Study 1: PLK1 Inhibition

A study investigating the inhibition of PLK1 by pyrazole derivatives found that specific substitutions on the pyrazole core significantly enhanced potency. The study highlighted that compounds with a hydroxyl substituent at the 4-position exhibited superior binding affinity and selectivity towards PLK1 compared to other kinases .

Case Study 2: β-Lactamase Inhibition

In another investigation focused on β-lactamase inhibitors, a related pyrazole derivative was shown to restore the efficacy of β-lactam antibiotics against resistant strains. The mechanism involved reversible binding to the enzyme, thus preventing it from hydrolyzing the antibiotic .

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